N-(2-(Allyloxy)propyl)thietan-3-amine
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Overview
Description
N-(2-(Allyloxy)propyl)thietan-3-amine: is an organic compound with the molecular formula C9H17NOS It is characterized by the presence of a thietan-3-amine core structure, which is a four-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Allyloxy)propyl)thietan-3-amine typically involves the reaction of thietan-3-amine with an allyloxypropyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Allyloxy)propyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thietan-3-amine derivatives.
Scientific Research Applications
N-(2-(Allyloxy)propyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(Allyloxy)propyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Thietan-3-amine: The parent compound, lacking the allyloxypropyl group.
N-(2-(Methoxy)propyl)thietan-3-amine: A similar compound with a methoxy group instead of an allyloxy group.
N-(2-(Ethoxy)propyl)thietan-3-amine: Another analog with an ethoxy group.
Comparison: N-(2-(Allyloxy)propyl)thietan-3-amine is unique due to the presence of the allyloxy group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The allyloxy group can participate in additional chemical reactions, such as polymerization or cross-linking, making this compound particularly versatile in various applications .
Properties
Molecular Formula |
C9H17NOS |
---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
N-(2-prop-2-enoxypropyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NOS/c1-3-4-11-8(2)5-10-9-6-12-7-9/h3,8-10H,1,4-7H2,2H3 |
InChI Key |
NGRMJOFBQWENAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CSC1)OCC=C |
Origin of Product |
United States |
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